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Compound of Interest

Compound Name: 16:0 Caproylamine PE

Cat. No.: B15576941

An In-Depth Technical Guide to 16:0 Caproylamine PE
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 16:0 Caproylamine PE (CAS: 115288-21-6) is a specialized, headgroup-modified
phospholipid primarily available as a research chemical. While its general classification as an
N-acylphosphatidylethanolamine (NAPE) places it within a well-studied biological context,
specific experimental data such as a detailed synthesis protocol, precise analytical
characterization (NMR, MS/MS fragmentation), and demonstrated involvement in specific
biological pathways are not extensively documented in peer-reviewed literature. This guide
provides a comprehensive overview based on its known properties and established knowledge
of the NAPE lipid class, including representative experimental protocols and relevant biological
pathways.

Introduction to 16:0 Caproylamine PE

16:0 Caproylamine PE, chemically known as 1,2-Dipalmitoyl-sn-Glycero-3-
Phosphoethanolamine-N-(hexanoylamine), is a synthetic phospholipid. It is structurally
characterized by a glycerol backbone esterified with two palmitic acid (16:0) chains at the sn-1
and sn-2 positions. Its distinct feature is the modification of the headgroup, where the primary
amine of phosphoethanolamine is acylated with a six-carbon hexanoyl (caproyl) group.[1][2]

This modification makes it a member of the N-acylphosphatidylethanolamine (NAPE) family.
NAPEs are important precursors in the biosynthesis of N-acylethanolamines (NAES), a class of
bioactive lipids that includes the endocannabinoid anandamide.[3][4][5] The presence of a
functionalized headgroup also makes lipids like 16:0 Caproylamine PE useful tools in the
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development of lipid-based drug delivery systems, such as liposomes, and for the construction
of bio-functionalized surfaces like supported lipid bilayer microarrays.[2]

Chemical and Physical Properties

The fundamental properties of 16:0 Caproylamine PE are summarized below. This data is
compiled from commercial supplier technical data sheets.

Property Value Reference

1,2-Dipalmitoyl-sn-Glycero-3-

Chemical Name

Phosphoethanolamine-N-

(hexanoylamine)

[1]

16:0 Caproylamine PE, N-

Synonym(s) Hexanoyl-DPPE iz
CAS Number 115288-21-6 [1][2][6]
Molecular Formula Ca3HasN209P [2]
Molecular Weight 805.12 g/mol [2]
Exact Mass 804.599 g/mol [1]

Physical Form

Powder

[2]

Purity

>99% (by TLC)

[2]

Storage Conditions

-20°C

[2]

Stability

1 Year (from date of purchase)

Solubility

Soluble in organic solvents
such as chloroform and

methanol.

Biological Context: The NAPE Biosynthesis

Pathway
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16:0 Caproylamine PE, as a NAPE, is an intermediate in a significant lipid signaling pathway.
NAPEs are biosynthesized by the action of N-acyltransferases, which transfer a fatty acid from
a donor phospholipid to the headgroup amine of phosphatidylethanolamine (PE).[5] The
resulting NAPE can then be hydrolyzed by a specific enzyme, N-
acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), to release a bioactive N-
acylethanolamine (NAE).[4][7][8] These NAESs, such as anandamide and oleoylethanolamine,
act as signaling molecules by binding to various cellular receptors, including cannabinoid
receptors.[3][9]

Alternative pathways for NAE formation from NAPE that are independent of NAPE-PLD also
exist, involving other hydrolases and phospholipases.[3][9]
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Biosynthesis and activity of N-acylethanolamines (NAEs) from NAPE precursors.

Experimental Protocols

The following sections provide detailed, representative protocols for the chemical synthesis and
analytical characterization of N-acylated PE lipids like 16:0 Caproylamine PE.

Representative Protocol: Chemical Synthesis

This protocol describes a general method for the N-acylation of 1,2-dipalmitoyl-sn-glycero-3-
phosphoethanolamine (DPPE) with hexanoyl chloride.

Materials:
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e 1 2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

e Hexanoyl chloride

e Anhydrous chloroform (CHCIs)

e Anhydrous triethylamine (TEA)

e Methanol (MeOH)

e Argon or Nitrogen gas

« Silica gel for column chromatography

e Solvents for chromatography (e.g., chloroform, methanol, water mixtures)
Procedure:

» Dissolution: Dissolve DPPE (1 equivalent) in anhydrous chloroform in a round-bottom flask
under an inert argon atmosphere. Add anhydrous triethylamine (1.2 equivalents) to the
solution to act as a base.

e Acylation Reaction: Cool the solution to 0°C in an ice bath. Slowly add hexanoyl chloride (1.1
equivalents), dissolved in a small amount of anhydrous chloroform, to the stirred DPPE
solution.

o Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24
hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile
phase such as chloroform:methanol:water (65:25:4, v/v/v). The product spot should have a
higher Rf value than the starting DPPE.

¢ Quenching: Once the reaction is complete, quench by adding a small amount of methanol to
react with any excess hexanoyl chloride.

e Purification:

o Concentrate the reaction mixture under reduced pressure.
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o Purify the crude product using silica gel column chromatography.

o Elute the column with a gradient of chloroform and methanol (e.g., starting from 100%
chloroform and gradually increasing the methanol concentration).

o Collect fractions and analyze by TLC to identify those containing the pure product.

» Final Product: Combine the pure fractions and evaporate the solvent under reduced
pressure to yield 16:0 Caproylamine PE as a solid or waxy powder. Confirm the structure
and purity using mass spectrometry and NMR.

Representative Protocol: Analytical Characterization by
LC-MS/MS

This protocol outlines a typical lipidomics workflow for the identification and characterization of
16:0 Caproylamine PE from a purified sample or a complex lipid extract.
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A typical experimental workflow for the analysis of NAPE lipids.

. Sample Preparation:

For a pure compound, dissolve a small amount (e.g., 1 mg/mL) in a suitable organic solvent
like methanol or chloroform:methanol (1:1, v/v).

For biological tissues, perform a lipid extraction using a standard method like the Bligh-Dyer
or Folch procedure to isolate the total lipid fraction.

. Liquid Chromatography (LC):
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Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 um particle size).

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic
acid.

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1%
formic acid.

Flow Rate: 0.3 mL/min.
Gradient:

0-2 min: 30% B

[¢]

[e]

2-15 min: Linear gradient from 30% to 100% B

15-20 min: Hold at 100% B

o

[¢]

20-25 min: Return to 30% B for re-equilibration.
. Mass Spectrometry (MS/MS):
lonization Source: Electrospray lonization (ESI), positive ion mode.

Scan Mode: Full Scan (MS1) followed by data-dependent MS/MS (or targeted Selected
Reaction Monitoring, SRM).

MS1 Scan Range: m/z 200-1200.

MS/MS Analysis: For the protonated molecule [M+H]* of 16:0 Caproylamine PE (expected
m/z 806.1), characteristic product ions would be expected from the neutral loss of the
headgroup and fragmentation of the acyl chains. While specific fragmentation data is not
published, analysis would target ions corresponding to:

o Loss of the N-hexanoyl-ethanolamine phosphate headgroup.

o Loss of the individual palmitoyl (16:0) fatty acid chains.
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o lons corresponding to the diacylglycerol backbone.
4. Data Analysis:

« |dentify the peak corresponding to 16:0 Caproylamine PE by its retention time and
precursor ion m/z.

o Confirm its identity by analyzing the fragmentation pattern in the MS/MS spectrum.

Conclusion

16:0 Caproylamine PE is a valuable tool for lipid research, bridging the fields of chemical
biology and drug delivery. As an N-acylated phospholipid, it belongs to a class of molecules
with important roles as precursors to endogenous signaling lipids. Its synthetic nature, featuring
a functionalized headgroup, provides researchers with a versatile lipid for constructing
advanced liposomal formulations and other biomolecular tools. While detailed characterization
and specific biological applications of this particular molecule are yet to be widely published,
the established methodologies and biological understanding of the NAPE family provide a
robust framework for its utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. avantiresearch.com [avantiresearch.com]

2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

3. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed
[pubmed.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

5. mdpi.com [mdpi.com]

6. CAS Number Search List | AxisPharm [axispharm.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15576941?utm_src=pdf-body
https://www.benchchem.com/product/b15576941?utm_src=pdf-body
https://www.benchchem.com/product/b15576941?utm_src=pdf-custom-synthesis
https://www.avantiresearch.com/en-gb/products/product/870125-160-caproylamine-pe
https://www.sigmaaldrich.com/HK/zh/product/avanti/870125p
https://pubmed.ncbi.nlm.nih.gov/23394527/
https://pubmed.ncbi.nlm.nih.gov/23394527/
https://www.researchgate.net/figure/Schematic-diagram-of-N-acylethanolamine-NAE-metabolic-pathway-NAEs-are-formed-by-the_fig2_283018540
https://www.mdpi.com/1422-0067/26/7/3359
https://axispharm.com/cas-number/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

7. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

8. pubs.acs.org [pubs.acs.org]

9. N-Acylethanolamine - Wikipedia [en.wikipedia.org]

 To cite this document: BenchChem. [chemical properties of 16:0 Caproylamine PE].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576941#chemical-properties-of-16-0-
caproylamine-pe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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